molecular formula C12H13Cl2NO2 B13890529 (2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone

(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B13890529
M. Wt: 274.14 g/mol
InChI Key: BZEXJSZAMCZGGU-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a dichlorophenyl group attached to a piperidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out under controlled conditions, with the charging temperature ranging from 90-120°C and the reaction temperature between 120-220°C . The reaction mixture is then treated with a suitable solvent to obtain the desired product with high purity.

Industrial Production Methods

For industrial production, the preparation method involves reacting diethanolamine and hydrogen bromide at high temperature, followed by the addition of 2,3-dichloroaniline. The reaction is maintained until completion, and the product is isolated through vacuum rectification . This method offers advantages such as low raw material cost, high product purity, and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors . This interaction modulates the dopaminergic pathways, which are involved in various physiological processes, including mood regulation and motor control.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

(2,3-dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone

InChI

InChI=1S/C12H13Cl2NO2/c13-10-3-1-2-9(11(10)14)12(17)15-6-4-8(16)5-7-15/h1-3,8,16H,4-7H2

InChI Key

BZEXJSZAMCZGGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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